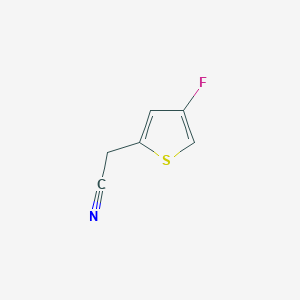

4-Fluorothiophene-2-acetonitrile

Description

Contextualization within Modern Organofluorine Chemistry and Thiophene (B33073) Heterocycles

Organofluorine chemistry has garnered immense attention due to the profound impact that fluorine substitution can have on a molecule's physical, chemical, and biological properties. acs.org The introduction of fluorine, the most electronegative element, can dramatically alter a compound's stability, lipophilicity, and metabolic pathways. acs.orgnih.gov When incorporated into heterocyclic systems like thiophene, these effects are amplified. Thiophenes are five-membered aromatic rings containing a sulfur atom, which are recognized as important building blocks in pharmaceuticals and materials science. acs.orgrsc.org

The presence of a fluorine atom on the thiophene ring, as in 4-Fluorothiophene-2-acetonitrile, is of significant interest. The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the electron density distribution across the aromatic ring. nih.gov This modulation of electronic properties is a key strategy for fine-tuning the reactivity and interaction of the molecule with biological targets or in materials applications. nih.govrsc.org The synthesis of such fluorinated heterocycles is a specialized area of research, often requiring specific methods to introduce fluorine onto the electron-rich thiophene ring. acs.org

Significance of Acetonitrile (B52724) Functionality in Thiophene Systems

The acetonitrile group (-CH₂CN) is a versatile and valuable functional group in organic synthesis. It serves as a key intermediate and a building block for a wide array of more complex nitrogen-containing compounds. organic-chemistry.org The nitrile moiety can be readily transformed into amines, amides, carboxylic acids, and various heterocyclic systems, making it a synthetic linchpin.

In the context of a thiophene system, the acetonitrile group at the 2-position provides a reactive handle for further molecular elaboration. Thiophenes are known to undergo electrophilic substitution reactions, primarily at the 2- and 5-positions. youtube.com The presence of the acetonitrile group offers a site for chemical modifications, allowing for the construction of diverse molecular architectures built upon the fluorinated thiophene core. This functionality is crucial for developing libraries of compounds for screening in drug discovery or for creating new functional materials.

Research Landscape and Potential Areas of Investigation for this compound

While specific research dedicated exclusively to this compound is not yet widespread, the existing body of literature on related compounds allows for the delineation of clear potential research trajectories. The synthesis of this compound would likely draw from established methods for creating thiophene acetonitriles and fluorinated thiophenes. For instance, a plausible route could involve the conversion of a corresponding 4-fluorothiophene-2-carboxaldehyde to the acetonitrile, analogous to the synthesis of (4-Bromo-thiophen-2-yl)-acetonitrile. chemicalbook.com Alternatively, methods like the Gewald synthesis, which constructs the thiophene ring from a ketone and an activated acetonitrile, could be adapted. nih.gov

The primary areas of investigation for this compound are expected to be in medicinal chemistry and materials science. As a structural analogue of biologically active phenylacetonitriles and thiophene derivatives, it represents a candidate for evaluation in various therapeutic areas. The unique combination of the fluorinated thiophene core and the reactive acetonitrile group makes it an attractive scaffold for developing novel inhibitors or modulators of biological targets.

In materials science, fluorinated polythiophenes are being explored for applications in organic electronics, such as solar cells and transistors. acs.orgacs.org The fluorine atoms can influence the polymer's electronic band gap and stability. acs.org this compound could serve as a monomer or a precursor to monomers for the synthesis of new fluorine-containing polymers with tailored electronic and optical properties.

Inferred Physicochemical Properties of this compound

Note: The following data is inferred from the properties of structurally related compounds, as specific experimental data for this compound is limited in publicly available literature. These values should be considered estimates.

| Property | Inferred Value/Characteristic | Basis for Inference |

| Molecular Formula | C₆H₄FNS | Sum of atoms in the structure |

| Molecular Weight | ~157.17 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid or oil at room temperature | Based on related compounds like (4-Bromo-thiophen-2-yl)-acetonitrile which is a solid youtube.com and (4-Fluorophenylthio)acetonitrile which has a melting point of 32 °C. youtube.com |

| Boiling Point | Expected to be >200 °C at atmospheric pressure | Based on related structures like 4-Fluorophenylacetonitrile (bp 119-120 °C / 18 mmHg). chemicalbook.com |

| Key Spectroscopic Features (¹⁹F NMR) | A distinct singlet or doublet in the typical range for aryl fluorides. | Fluorine on an aromatic ring gives a characteristic NMR signal. acs.org |

| Key Spectroscopic Features (¹H NMR) | Signals corresponding to the methylene (B1212753) protons and the two protons on the thiophene ring. | Standard for this type of structure. acs.org |

| Key Spectroscopic Features (Mass Spec) | A molecular ion peak corresponding to its molecular weight. | The mass spectrum of 2-chlorothiophene (B1346680) shows a clear molecular ion peak. nist.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4FNS |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-(4-fluorothiophen-2-yl)acetonitrile |

InChI |

InChI=1S/C6H4FNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2 |

InChI Key |

YYZJLYYQQYTYER-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1F)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluorothiophene 2 Acetonitrile and Analogous Fluorinated Thiophenes

Strategic Retrosynthesis of 4-Fluorothiophene-2-acetonitrile

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The most straightforward approach involves two primary disconnections.

First, a functional group interconversion (FGI) can disconnect the acetonitrile (B52724) group at the C2 position. This leads back to a precursor such as 2-bromo-4-fluorothiophene (B1283042) or 4-fluoro-2-thiophenecarboxaldehyde. The acetonitrile moiety can be introduced from the halogenated intermediate via nucleophilic substitution with a cyanide salt, or from the aldehyde via a multi-step conversion.

Ring Formation Approaches to Fluorinated Thiophene (B33073) Scaffolds

The construction of the thiophene ring is a critical step, with several powerful methods available that can accommodate fluorine substituents or their precursors.

Metal-catalyzed reactions provide an efficient and regioselective means of constructing thiophene rings from acyclic precursors. mdpi.com One prominent strategy involves the heterocyclization of functionalized alkynes that contain a sulfur-based nucleophilic group. mdpi.com

A notable example is the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, which yields substituted thiophenes. mdpi.com This reaction proceeds via a 5-endo-dig S-cyclization mechanism. Similarly, copper(II) halides can promote the cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes to produce 3-halothiophenes. mdpi.com

A more recent and innovative approach involves the single C–F bond activation of trifluoromethyl (CF3)-cyclopropanes. acs.orgnii.ac.jp Treatment of these cyclopropanes with a Lewis acid, such as diethylaluminum chloride (Et2AlCl), generates a stabilized difluorocarbocation, which can then be trapped by a sulfur nucleophile like a thiol or thiocarboxylic acid. nii.ac.jpresearchgate.net The resulting 1,1-difluoro-1-alkene intermediate can then undergo a 5-endo-trig cyclization to form ring-fluorinated dihydrothiophene or tetrahydrothiophene (B86538) derivatives. acs.orgnii.ac.jp

Table 1: Examples of Metal-Promoted Thiophene Ring Formation

| Catalyst/Promoter | Starting Material Type | Product Type | Reference |

|---|---|---|---|

| PdI₂/KI | 1-Mercapto-3-yn-2-ols | Substituted Thiophenes | mdpi.com |

| CuCl₂ or CuBr₂ | (Z)-1-en-3-ynyl(butyl)sulfanes | 3-Halo-thiophenes | mdpi.com |

| Me₂AlCl | CF₃-Cyclopropanes and Thiols | 4,4-Difluorohomoallyl Sulfides | nii.ac.jp |

Classic, base-promoted cyclization reactions remain a cornerstone of thiophene synthesis due to their reliability and the availability of starting materials.

The Gewald aminothiophene synthesis is a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester or other activated methylene (B1212753) nitrile in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur to the α-carbon of the nitrile, and subsequent cyclization and tautomerization to yield a polysubstituted 2-aminothiophene. wikipedia.orgnjit.edu The versatility and mild conditions of the Gewald reaction make it suitable for creating a wide library of thiophenes, including those with fluorinated substituents, provided the appropriate fluorinated carbonyl precursors are used. arkat-usa.orgresearchgate.net

Table 2: Overview of the Gewald Aminothiophene Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Base Catalyst | Product | Reference |

|---|

The Fiesselmann thiophene synthesis is another robust method that typically involves the reaction of α,β-acetylenic esters with a thioglycolic acid derivative under basic conditions. wikipedia.org This reaction leads to the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The mechanism involves the Michael addition of the thiolate to the alkyne, followed by an intramolecular Claisen-type condensation to close the ring. Variations of this synthesis have been developed to produce a diverse range of thiophene structures, including those used as intermediates for pharmaceuticals. wikipedia.orgresearchgate.net

Table 3: Overview of the Fiesselmann Thiophene Synthesis

| Reactant 1 | Reactant 2 | Base Catalyst | Product | Reference |

|---|---|---|---|---|

| α,β-Acetylenic Ester | Thioglycolic Acid Ester | Sodium Alkoxide, K₂CO₃ | 3-Hydroxythiophene-2-carboxylate | wikipedia.orgorganic-chemistry.org |

Another, less common, ring-forming strategy is the sulfur-assisted ring contraction of polyfluoroalkylthiopyran derivatives, which can yield functionalized fluorine-containing thiophenes. nih.govthieme-connect.com

Introduction of Fluorine onto the Thiophene Ring

When the synthetic strategy involves fluorinating a pre-formed thiophene ring, several techniques can be employed, ranging from direct fluorination to halogen exchange reactions.

Direct fluorination involves the reaction of a thiophene substrate with a potent fluorinating agent. This approach can be challenging due to the high reactivity of both the reagents and the thiophene ring, often leading to a lack of selectivity and complex product mixtures. thieme-connect.comthieme-connect.de

Methods using elemental fluorine (F₂) often result in a mixture of 2-fluorothiophene (B33856) and 3-fluorothiophene, requiring subsequent separation. thieme-connect.dedntb.gov.ua Another approach is anodic fluorination , an electrochemical method. While direct anodic fluorination of many benzo[b]thiophene derivatives can lead to complex mixtures of di- and trifluorinated products, it has been used selectively to produce monofluorinated products in moderate yields for specific substrates like 3-oxo-2,3-dihydrobenzo[b]thiophene. thieme-connect.comresearchgate.net

Halogen exchange (Halex) reactions are a more controlled and widely used method for introducing fluorine onto an aromatic ring. This process typically involves the substitution of a chlorine or bromine atom with fluorine using a fluoride (B91410) salt.

Common reagents for this transformation include alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF). thieme-connect.de The success of these reactions often depends on the substrate and reaction conditions. For example, the attempted conversion of 3-chloro-2-cyanothiophene to its fluoro analog using CsF was reported to be challenging, yielding a mixture of compounds that were difficult to separate. thieme-connect.de More specialized reagents like HF-based complexes (e.g., pyridine-HF) are also employed, particularly for aliphatic exchanges. researchgate.net Modern methods may also utilize transition-metal catalysts to facilitate the exchange under mild conditions. organic-chemistry.org

An alternative to direct fluorination or halogen exchange is the use of Sandmeyer or Schiemann-type reactions. For instance, an amino-substituted thiophene can be converted to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding fluorinated thiophene. thieme-connect.de This was part of an effective multi-step synthesis of 3-fluorothiophene. thieme-connect.de

Table 4: Common Reagents for Halogen Exchange Fluorination

| Reagent | Typical Substrate | Notes | Reference |

|---|---|---|---|

| Cesium Fluoride (CsF) | Chloro- or Bromo-thiophenes | Can be challenging; success is substrate-dependent. | thieme-connect.de |

| HF-Pyridine / HF-Triethylamine | Aliphatic Halides | Illustrates powerful HF-based reagents. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 4 Fluorothiophene 2 Acetonitrile

Reactivity of the Thiophene (B33073) Core with Fluorine Substitution

The presence of a fluorine atom at the 4-position and a cyanomethyl group at the 2-position renders the thiophene ring electron-deficient. This electronic characteristic is a primary determinant of its reactivity, particularly in aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. sigmaaldrich.comquora.com In substituted thiophenes, the regiochemical outcome of EAS is directed by the electronic properties of the existing substituents. For 4-Fluorothiophene-2-acetonitrile, both the fluorine atom and the cyanomethyl group influence the position of attack by an incoming electrophile.

Fluorine as a Substituent: Fluorine is an ortho, para-directing yet deactivating group. Its high electronegativity withdraws electron density from the ring via the inductive effect, making the ring less reactive towards electrophiles. However, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

Cyanomethyl Group as a Substituent: The cyanomethyl group (-CH₂CN) is generally considered a weakly deactivating group. The methylene (B1212753) spacer isolates the strongly electron-withdrawing nitrile group from the aromatic pi-system, resulting in a less pronounced deactivating effect compared to a directly attached nitrile group.

In this compound, the most likely positions for electrophilic attack are the C3 and C5 carbons. The directing effects of the substituents would need to be considered in tandem to predict the major product. Due to the deactivating nature of both substituents, harsher reaction conditions may be required to achieve electrophilic substitution compared to unsubstituted thiophene.

| Substituent | Electronic Effect | Directing Influence |

| 4-Fluoro | Inductively withdrawing, Resonantly donating | Ortho, Para-directing (to C3 and C5) |

| 2-Cyanomethyl | Weakly inductively withdrawing | Weakly deactivating |

Nucleophilic Aromatic Substitution at the C-F Bond

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgnih.gov The fluorine atom in this compound can potentially act as a leaving group in an SNAr reaction.

The feasibility of this reaction is contingent on the ability of the thiophene ring to stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.orgnih.gov The cyanomethyl group at the 2-position, being electron-withdrawing, provides the necessary activation for nucleophilic attack at the C4 position. The general mechanism proceeds via the addition of a nucleophile to the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion. libretexts.org

The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is contrary to the trend in SN2 reactions. libretexts.orgmasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of the highly electronegative fluorine atom. libretexts.org

| Factor | Influence on SNAr Reactivity |

| Electron-withdrawing Group | The 2-cyanomethyl group activates the thiophene ring towards nucleophilic attack. |

| Leaving Group | Fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.com |

| Nucleophile | Strong nucleophiles are generally required. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation without deactivating the nucleophile. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Direct Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For this compound, both the C-F bond and the C-H bonds of the thiophene ring are potential sites for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov While C-F bonds are generally robust and less reactive in such couplings compared to other halides, recent advances have shown that under specific catalytic conditions, even C-F bonds can be activated. rsc.org However, a more probable pathway for this compound would involve the conversion of a C-H bond to a C-boron species for subsequent coupling, or direct C-H arylation.

Direct Arylation: Direct C-H arylation is an increasingly important method that avoids the pre-functionalization of one of the coupling partners. unipd.itnih.govresearchgate.net In the case of this compound, the C-H bonds at the 3- and 5-positions are susceptible to direct arylation. The regioselectivity of this reaction would be influenced by the electronic and steric effects of the existing substituents. Given the electron-deficient nature of the ring, oxidative addition of the palladium catalyst to a C-H bond is a feasible pathway. These reactions are typically carried out in the presence of a palladium catalyst, a ligand, and a base. unipd.it

| Reaction Type | Potential Site of Reaction | Key Requirements |

| Suzuki-Miyaura | C-Br or C-I if introduced, or via borylation of a C-H bond | Palladium catalyst, base, organoboron reagent |

| Direct Arylation | C3-H and C5-H bonds | Palladium catalyst, ligand, base, aryl halide |

Reactions Involving the Acetonitrile (B52724) Functional Group

The acetonitrile group (-CH₂CN) in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Nitrile Hydrolysis and Derivatives

The hydrolysis of the nitrile group is a common method for the preparation of carboxylic acids and their derivatives. weebly.comlibretexts.orgchemguide.co.uk This transformation can be achieved under either acidic or basic conditions. chemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis: Heating this compound with an aqueous acid (e.g., HCl, H₂SO₄) will lead to the formation of 4-fluorothiophene-2-acetic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, 4-fluorothiophene-2-acetamide.

Base-Catalyzed Hydrolysis: Treatment with an aqueous base (e.g., NaOH, KOH) followed by acidification also yields 4-fluorothiophene-2-acetic acid. chemistrysteps.com In the basic medium, the carboxylate salt (e.g., sodium 4-fluorothiophene-2-acetate) is initially formed along with ammonia. chemguide.co.uk Subsequent acidification protonates the carboxylate to give the final carboxylic acid. libretexts.org

| Reaction Condition | Intermediate Product | Final Product (after workup) |

| Acidic (e.g., H₂O, H⁺, heat) | 4-Fluorothiophene-2-acetamide | 4-Fluorothiophene-2-acetic acid |

| Basic (e.g., 1. NaOH, H₂O, heat; 2. H₃O⁺) | Sodium 4-fluorothiophene-2-acetate | 4-Fluorothiophene-2-acetic acid |

Cycloaddition Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various heterocyclic systems. wikipedia.orgopenstax.org These reactions are valuable for the synthesis of more complex molecules. For instance, [3+2] cycloadditions of nitriles with 1,3-dipoles such as azides can lead to the formation of tetrazole rings. Formal [2+2] cycloadditions are also known, particularly with ketenes. libretexts.org These reactions expand the synthetic utility of this compound as a building block in medicinal and materials chemistry. The specific conditions and outcomes would depend on the nature of the reacting partner and the catalyst employed.

| Cycloaddition Type | Reactant Partner | Resulting Heterocycle |

| [3+2] Cycloaddition | Azides (e.g., NaN₃) | Tetrazole |

| [2+2] Cycloaddition | Ketenes | 4-imino-oxetan-2-one (intermediate) |

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Pyridine derivatives |

Condensation Reactions at the Alpha-Carbon of Acetonitrile

The acetonitrile moiety of this compound possesses a reactive α-carbon due to the electron-withdrawing nature of the adjacent nitrile group (-CN). This acidity allows the α-carbon to be deprotonated by a suitable base, forming a carbanion that can act as a nucleophile in various condensation reactions. These reactions are fundamental in carbon-carbon bond formation, enabling the synthesis of more complex molecules.

A prominent example of such reactivity is the Knoevenagel condensation. mdpi.com In a typical Knoevenagel condensation, an active methylene compound, such as this compound, reacts with an aldehyde or a ketone in the presence of a basic catalyst. The reaction proceeds through the formation of a carbanion at the alpha-carbon, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol (B89426) adduct yields an α,β-unsaturated nitrile derivative. The general scheme for this reaction is depicted below.

The reactivity of the α-carbon in acetonitrile derivatives can be harnessed in various condensation reactions. For instance, base-catalyzed self-condensation of nitriles can occur, although reactions with more electrophilic partners like aldehydes are generally more common. nih.gov Furthermore, three-component condensation reactions involving a β-ketonitrile, an aldehyde, and an amine have been developed, showcasing the versatility of nitrile-containing compounds in constructing complex molecular scaffolds. mdpi.com

The following table summarizes potential condensation reactions involving the alpha-carbon of this compound with various electrophiles, based on established chemical principles.

| Electrophile | Base | Product Type |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Piperidine, Sodium Ethoxide | α,β-Unsaturated Nitrile |

| Aliphatic Aldehyde (e.g., Acetaldehyde) | Potassium tert-butoxide | α,β-Unsaturated Nitrile |

| Ketone (e.g., Acetone) | Stronger base (e.g., LDA) | α,β-Unsaturated Nitrile |

| Ester (e.g., Ethyl acetate) | Sodium Hydride | β-Ketonitrile |

Fluorine-Directed Regioselectivity in Chemical Transformations

The fluorine atom at the C4 position of the thiophene ring in this compound plays a crucial role in directing the regioselectivity of chemical transformations, particularly in electrophilic aromatic substitution reactions. Fluorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect) and a weaker, yet significant, electron-donating mesomeric effect (+M effect) through its lone pairs.

In the context of electrophilic aromatic substitution on the thiophene ring, the interplay of these effects determines the position of attack by an incoming electrophile. The electron-withdrawing inductive effect of fluorine deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. However, the mesomeric effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. In the case of this compound, the C3 and C5 positions are ortho to the fluorine atom.

The acetonitrile group at the C2 position is also an electron-withdrawing group, primarily through its inductive effect, and acts as a meta-director. Therefore, it deactivates the ring and would direct incoming electrophiles to the C4 and C5 positions. The combined directing effects of the C4-fluoro and C2-acetonitrile substituents will influence the final regiochemical outcome. The activating, ortho,para-directing effect of the fluorine's lone pairs often competes with the deactivating, meta-directing effect of the nitrile. In many cases involving fluorinated aromatics, substitution occurs at the position that is activated by the fluorine and least deactivated by the other substituent. Thus, electrophilic attack is most likely to occur at the C5 position, which is ortho to the activating fluorine and meta to the deactivating acetonitrile group.

The table below outlines the expected major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Fluoro-5-nitrothiophene-2-acetonitrile |

| Bromination | Br₂/FeBr₃ | 5-Bromo-4-fluorothiophene-2-acetonitrile |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-4-fluorothiophene-2-acetonitrile |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

Redox Chemistry of the Thiophene Ring and Side Chain

The redox chemistry of this compound involves both the thiophene ring and the acetonitrile side chain. The thiophene ring can undergo oxidation at the sulfur atom, while the nitrile group can be reduced.

Oxidation of the Thiophene Ring:

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (thiophene S-oxide) and further to a sulfone (thiophene S,S-dioxide). acs.orgwikipedia.orgresearchgate.net These oxidations are typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). researchgate.net The electron-withdrawing fluorine and acetonitrile substituents on the thiophene ring make it less susceptible to oxidation compared to unsubstituted thiophene. acs.org The oxidation process can be stepwise, and it is often possible to isolate the intermediate thiophene S-oxide with careful control of reaction conditions. acs.orgwikipedia.org

The resulting thiophene S-oxides and S,S-dioxides are valuable synthetic intermediates, often participating in Diels-Alder reactions. researchgate.net

Reduction of the Acetonitrile Side Chain:

The nitrile group of the acetonitrile side chain can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a Raney nickel or palladium catalyst). ntnu.no The reduction of the nitrile provides a pathway to synthesize 2-(4-fluorothiophen-2-yl)ethanamine, a potentially valuable building block for pharmaceuticals and other biologically active molecules.

The table below summarizes the primary products of the redox reactions of this compound.

| Reaction Type | Reagents | Functional Group Transformed | Product |

| Oxidation | m-CPBA (1 equiv.) | Thiophene (Sulfur) | This compound S-oxide |

| Oxidation | m-CPBA (excess) | Thiophene (Sulfur) | This compound S,S-dioxide |

| Reduction | LiAlH₄, then H₂O | Nitrile | 2-(4-Fluorothiophen-2-yl)ethanamine |

| Reduction | H₂/Raney Ni | Nitrile | 2-(4-Fluorothiophen-2-yl)ethanamine |

Derivatives and Advanced Functionalization Strategies for 4 Fluorothiophene 2 Acetonitrile

Rational Design of Substituted 4-Fluorothiophene-2-acetonitrile Derivatives

The rational design of derivatives of this compound is centered on strategically modifying its structure to modulate its electronic, photophysical, and biological properties. The fluorine atom at the 4-position significantly influences the electron density of the thiophene (B33073) ring, which can be further tuned by introducing additional substituents. For instance, the introduction of electron-donating alkyl or alkoxy groups at the C5 position can raise the energy levels of the highest occupied molecular orbital (HOMO), while introducing further electron-withdrawing groups can lower the lowest unoccupied molecular orbital (LUMO). This modulation is critical for applications in organic electronics. nih.govmdpi.com

In the context of medicinal chemistry, the thiophene ring is a well-established bioisostere for the phenyl ring. The this compound core can be decorated with various pharmacophores to interact with specific biological targets. The design process often involves computational modeling to predict the binding affinity and ADME (absorption, distribution, metabolism, and excretion) properties of the designed derivatives. The acetonitrile (B52724) group itself can act as a hydrogen bond acceptor or be transformed into other functional groups like amines or carboxylic acids to optimize interactions with a biological receptor.

Halogenated Derivatives as Cross-Coupling Precursors

A primary strategy for elaborating the this compound core involves halogenation, typically at the C5 position, to create versatile precursors for transition-metal-catalyzed cross-coupling reactions. Bromination or iodination of the thiophene ring is readily achieved using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS). The resulting 5-halo-4-fluorothiophene-2-acetonitriles are key intermediates for introducing a wide range of aryl, heteroaryl, or alkyl groups.

These halogenated derivatives are extensively used in various cross-coupling reactions, which are fundamental for constructing complex π-conjugated systems. jcu.edu.aursc.org The choice of coupling reaction depends on the desired substrate scope and functional group tolerance. jcu.edu.au

Table 1: Common Cross-Coupling Reactions for Halogenated Thiophene Derivatives

| Coupling Reaction | Typical Catalyst | Reactant for Coupling | General Product | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/heteroaryl boronic acids or esters | Biaryl or heteroaryl-substituted thiophenes | jcu.edu.aursc.org |

| Stille Coupling | Pd(PPh₃)₄ | Organostannanes (e.g., Aryl-Sn(Bu)₃) | Biaryl or heteroaryl-substituted thiophenes | jcu.edu.aunanoscience.or.kr |

| Kumada Coupling | Ni(dppe)Cl₂, Pd(dppf)Cl₂ | Grignard reagents (e.g., Aryl-MgBr) | Alkyl or aryl-substituted thiophenes | jcu.edu.au |

| Direct Arylation | Pd(OAc)₂ | Arenes (C-H activation) | Biaryl-substituted thiophenes | researchgate.net |

These reactions allow for the systematic extension of the π-conjugated system, which is crucial for tuning the optical and electronic properties of materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). juniperpublishers.com

Side-Chain Functionalization at the Acetonitrile Position

The acetonitrile moiety (-CH₂CN) offers a rich platform for chemical transformations. mdpi.com The nitrile group can undergo a variety of reactions, and the adjacent methylene (B1212753) group possesses acidic protons that can be abstracted to form a carbanion for further functionalization.

Key functionalization strategies include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 4-fluorothiophene-2-acetic acid or its corresponding amide. These derivatives are valuable in medicinal chemistry for mimicking carboxylic acid functionalities.

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile group into a primary amine, (2-(4-fluorothiophen-2-yl)ethan-1-amine). This introduces a basic site and a key building block for further derivatization.

Addition of Nucleophiles: Organometallic reagents like Grignard or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

α-Alkylation/Arylation: The methylene protons of the acetonitrile group are acidic enough to be removed by a strong base (e.g., sodium hydride or LDA). The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the carbon atom adjacent to the thiophene ring. beilstein-journals.org

Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form new heterocyclic rings. For example, it can react with difunctional reagents to construct pyrimidines, oxazoles, or tetrazoles, significantly expanding the chemical space of accessible derivatives. mdpi.combeilstein-journals.org

Synthesis of Fused Polycyclic Systems Incorporating the 4-Fluorothiophene Moiety

Creating fused-ring systems that incorporate the 4-fluorothiophene core is a powerful strategy for developing advanced materials with rigid, planar structures and extended π-conjugation. rsc.org These fused systems often exhibit enhanced charge transport properties and specific photophysical characteristics. nih.govmit.edu

Several synthetic methodologies are employed to construct these polycyclic architectures:

Intramolecular Cyclization: Derivatives of this compound bearing appropriate functional groups on a substituent can undergo intramolecular cyclization. For example, a properly positioned carboxylic acid or amine on a C5-aryl substituent could be induced to cyclize onto the thiophene ring or the acetonitrile side-chain.

Benzannulation and Scholl Cyclization: A two-step process can be used to build extended polyaromatic systems. rsc.orgmit.edu This involves an initial benzannulation reaction of an alkyne precursor, followed by an oxidative intramolecular cyclization (Scholl reaction) to form the final fused structure. This method allows access to extended, thiophene-fused conjugated systems. mit.edu

Photocyclization: Certain derivatives, particularly those with stilbene-like structures, can undergo photochemical cyclization to form phenanthrene-type fused systems.

Condensation Reactions: The activated methylene group of the acetonitrile can be used in condensation reactions with 1,2-dicarbonyl compounds or similar electrophiles to form fused heterocyclic rings like thieno[2,3-b]pyridines.

These strategies lead to the formation of structurally precise and complex molecules, such as dithienochrysenes and other thiophene-fused polyaromatic hydrocarbons, which are of significant interest for their liquid crystalline and electronic properties. mit.edursc.org

Polymerization and Oligomerization Strategies

The development of conductive polymers and oligomers from thiophene-based monomers is a cornerstone of organic electronics. This compound can serve as a monomer or a precursor to a monomer for creating functional polymeric materials. The fluorine substituent is known to lower the HOMO/LUMO energy levels and can improve the stability and charge-carrying capabilities of the resulting polymer.

Table 2: Polymerization and Oligomerization Methods

| Method | Description | Typical Reagents/Catalysts | Resulting Material | Reference |

| Oxidative Polymerization | Monomers are coupled via oxidation, often leading to defects and a broad molecular weight distribution. | Ferric chloride (FeCl₃), CuCl₂ | Poly(fluorothiophene) derivatives, often with limited regioregularity. | juniperpublishers.com |

| Stille Polycondensation | A step-growth polymerization between a distannyl monomer and a dihalo monomer. Offers good control over polymer structure. | Pd(PPh₃)₄, Pd₂ (dba)₃ | Regioregular poly(fluorothiophene) derivatives with well-defined properties. | nanoscience.or.krresearchgate.net |

| Suzuki Polycondensation | A step-growth polymerization between a diboronic acid/ester monomer and a dihalo monomer. Known for its tolerance to various functional groups. | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Well-defined poly(fluorothiophene) copolymers. | nih.gov |

| Electropolymerization | The monomer is polymerized directly onto an electrode surface by applying an electrical potential. | Monomer in an electrolyte solution (e.g., acetonitrile with a supporting electrolyte). | A conductive polymer film deposited on the electrode. | researchgate.net |

These polymerization strategies allow for the synthesis of a wide range of materials, from short, well-defined oligothiophenes to high molecular weight polymers. juniperpublishers.comscilit.com The properties of these materials can be finely tuned by copolymerizing the fluorothiophene monomer with other aromatic units, creating donor-acceptor copolymers with optimized band gaps for solar cell applications. nih.gov

Applications of 4 Fluorothiophene 2 Acetonitrile As a Versatile Synthetic Building Block

Utilization in Complex Heterocyclic Synthesis

The structure of 4-Fluorothiophene-2-acetonitrile, which contains an activated methylene (B1212753) group adjacent to the nitrile, makes it an ideal substrate for condensation reactions to form more complex heterocyclic structures. A primary example of its utility is in the Gewald aminothiophene synthesis, a multicomponent reaction that produces polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.orgorganic-chemistry.org In a typical Gewald reaction, a carbonyl compound condenses with an active methylene nitrile, such as this compound, in the presence of elemental sulfur and a base catalyst. wikipedia.orgnih.gov

This initial product, a substituted 2-aminothiophene, is itself a versatile intermediate. nih.gov The amino and nitrile functionalities can undergo further intramolecular or intermolecular cyclizations to yield fused heterocyclic systems. For instance, these intermediates are frequently used to synthesize the thieno[2,3-d]pyrimidine (B153573) scaffold, a core structure found in many biologically active compounds. researchgate.netnih.govnih.gov The reaction pathway involves the initial 2-aminothiophene derivative reacting with reagents like formamide, isocyanates, or isothiocyanates to construct the pyrimidine (B1678525) ring fused to the initial thiophene (B33073). bibliomed.org The presence of the fluorine atom on the thiophene ring is retained throughout this synthesis, yielding a fluorinated thieno[2,3-d]pyrimidine core, which can be further functionalized.

Role in the Development of Advanced Organic Materials

Thiophene-based conjugated polymers are cornerstone materials in the field of organic electronics due to their favorable charge transport properties and environmental stability. scispace.com The strategic introduction of substituents onto the thiophene ring is a key method for tuning the electronic and physical properties of the resulting polymers. mdpi.com

This compound serves as a valuable precursor for creating monomers used in the synthesis of conjugated polymers for organic electronics. While not typically polymerized directly, the acetonitrile (B52724) group can be chemically transformed into other functional groups suitable for polymerization reactions like Suzuki or Stille coupling. The fluorine substituent is particularly significant as it is a strong electron-withdrawing group, which can lower the HOMO and LUMO energy levels of the polymer backbone. This tuning of energy levels is crucial for optimizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comelsevierpure.com Fluorination can enhance the oxidative stability and influence the solid-state packing of the polymer chains, both of which are critical factors for device efficiency and longevity. researchgate.net

The incorporation of building blocks derived from this compound into polymers results in materials with tailored electroactive and optoelectronic properties. The electron-withdrawing nature of the fluorine atom directly impacts the polymer's band gap, which determines its absorption and emission characteristics. mdpi.com By copolymerizing fluorinated thiophene monomers with other electron-donating or electron-accepting units, chemists can precisely control the electronic structure of the final material. elsevierpure.com This approach allows for the design of materials with specific colors for OLEDs or with optimized energy levels for efficient charge separation in solar cells. Materials based on fluorinated thiophenes are being explored for applications in flexible electronics, sensors, and transistors due to their unique combination of processability and electronic performance. cambridge.orgresearchgate.netnih.gov

Table 1: Effect of Substitution on the Electronic Properties of Thiophene-Based Polymers

| Polymer Base Unit | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Band Gap (eV) | Application Area |

| Thiophene | -5.20 | -3.20 | 2.00 | Organic Electronics (General) mdpi.com |

| 3-Hexylthiophene | -5.00 | -3.10 | 1.90 | Organic Photovoltaics researchgate.net |

| 3,4-Ethylenedioxythiophene (EDOT) | -5.40 | -3.90 | 1.50 | Conductive Coatings rsc.org |

| 3-Fluorothiophene (Predicted) | -5.50 | -3.40 | 2.10 | Organic Transistors researchgate.net |

Note: The values for 3-Fluorothiophene are illustrative, based on the known electron-withdrawing effects of fluorine, which generally lowers both HOMO and LUMO levels and can slightly increase the band gap compared to the unsubstituted parent polymer. Actual experimental values can vary based on polymer length and synthetic conditions.

Intermediate in Medicinal Chemistry Scaffold Research

The thienopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to native purines, allowing it to interact with a wide range of biological targets, particularly protein kinases. researchgate.net The synthesis of novel thienopyrimidine derivatives is a major focus in the pursuit of new therapeutic agents.

This compound is an ideal starting material for the synthesis of novel, fluorinated molecular scaffolds for drug discovery. As described previously, it can be readily converted into a 5-fluorothieno[2,3-d]pyrimidine core. nih.govbibliomed.org The fluorine atom at the 5-position of this scaffold can serve several critical functions in a drug candidate. It can enhance binding affinity to the target protein through favorable electrostatic or hydrogen-bonding interactions, and it can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the drug. nih.gov Kinase inhibitors, for example, often feature heterocyclic scaffolds that bind within the ATP-binding pocket of the enzyme. The development of new libraries of fluorinated thienopyrimidine scaffolds derived from this starting material provides medicinal chemists with a rich source of novel structures for screening against targets like Epidermal Growth Factor Receptor (EGFR) and other kinases implicated in cancer. nih.govnih.gov

Scaffold hopping is a powerful strategy in modern drug design where the core molecular structure of a known active compound is replaced with a structurally distinct scaffold, with the goal of identifying new compounds that retain or improve upon the desired biological activity while offering a different intellectual property profile or better drug-like properties. unica.ittandfonline.comresearchgate.net

Advanced Spectroscopic Characterization Techniques for 4 Fluorothiophene 2 Acetonitrile and Its Research Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Fluorothiophene-2-acetonitrile. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of its chemical architecture can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The thiophene (B33073) ring protons, H-3 and H-5, will appear as doublets due to coupling with the ¹⁹F atom and with each other, though the latter might be a longer-range coupling. The methylene (B1212753) protons (-CH₂CN) will likely appear as a singlet, or if coupled to the fluorine, as a doublet. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and nitrile groups.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display six unique carbon signals. The carbon atoms of the thiophene ring will have their chemical shifts significantly affected by the fluorine substituent, with the carbon directly bonded to fluorine (C-4) showing a large C-F coupling constant. The nitrile carbon (-C≡N) typically appears in the 115-120 ppm range. The methylene carbon (-CH₂CN) will also be observable.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J in Hz) |

| -CH₂CN | ~3.9 | ~15 | s (or d, JH-F ≈ 1-3 Hz) |

| C2 | - | ~110 | - |

| H3 | ~7.0 | - | d, JH-F ≈ 2-4 Hz |

| C3 | - | ~118 | - |

| C4 | - | ~160 | d, ¹JC-F ≈ 250 Hz |

| H5 | ~6.8 | - | d, JH-F ≈ 3-5 Hz |

| C5 | - | ~105 | d, ²JC-F ≈ 25-30 Hz |

| -CN | - | ~117 | s |

Note: These are predicted values based on known data for similar compounds and are typically measured in CDCl₃. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org For this compound, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine atom. thermofisher.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. wikipedia.org

A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal, typically referenced against a standard like CFCl₃, is indicative of the electronic environment of the fluorine atom on the thiophene ring. colorado.eduucsb.edu The signal will likely appear as a triplet or a doublet of doublets due to coupling with the adjacent thiophene protons (H-3 and H-5). The magnitude of these coupling constants provides valuable structural information. The chemical shift range for aromatic fluorine compounds is broad, but for a fluorine atom attached to a thiophene ring, a shift in the range of -110 to -140 ppm is anticipated. thermofisher.comucsb.edu

For complex molecules, 2D NMR experiments are used to resolve overlapping signals and establish connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling relationships between the protons in the molecule. libretexts.orgoxinst.com Cross-peaks would be expected between the thiophene ring protons H-3 and H-5, confirming their spatial proximity. This technique is fundamental in assigning which protons are neighbors in the carbon skeleton. libretexts.orgwestmont.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for definitively assigning the carbon signals based on the assignments of their attached protons. For this compound, HSQC would show correlations between H-3 and C-3, H-5 and C-5, and the methylene protons with their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (like C-2, C-4, and the nitrile carbon) and for piecing together the molecular fragments. For instance, correlations from the methylene protons to C-2 and C-3 of the thiophene ring would be expected, confirming the position of the acetonitrile (B52724) group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, intense band around 2250 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. researchgate.netnih.gov The C-F bond will exhibit a strong absorption in the region of 1100-1250 cm⁻¹. Aromatic C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring will appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also Raman active and will appear around 2250 cm⁻¹. ias.ac.innih.govresearchgate.net The symmetric stretching vibrations of the thiophene ring are often strong in the Raman spectrum, providing further structural detail. researchgate.net

Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H (Thiophene) | Stretching | 3100-3000 | 3100-3000 | Medium-Weak |

| C≡N (Nitrile) | Stretching | ~2250 | ~2250 | Strong (IR), Medium (Raman) |

| C=C (Thiophene Ring) | Stretching | 1600-1400 | 1600-1400 | Medium-Strong |

| C-F | Stretching | 1250-1100 | 1250-1100 | Strong |

| Thiophene Ring | Ring Puckering/Deformation | < 1000 | < 1000 | Medium-Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For this compound, the thiophene ring acts as a chromophore. The presence of the fluorine and acetonitrile substituents will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max).

Typically, thiophene and its derivatives exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. researchgate.net It is expected that this compound will have a primary absorption maximum below 300 nm when dissolved in a common UV-transparent solvent like acetonitrile or methanol. sigmaaldrich.comcolostate.edulsu.edu The exact position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment. While not strongly fluorescent, any potential emission properties could also be characterized, providing further insight into the electronic structure of the excited state.

Analysis of Electronic Transitions and Conjugation Effects

The electronic properties of this compound are primarily investigated using UV-Visible spectroscopy. This technique provides insight into the electronic transitions between molecular orbitals, which are influenced by the conjugation within the molecule. The thiophene ring itself is an aromatic system with π-electrons that can be excited by UV radiation. The presence of substituents—the electron-withdrawing fluorine atom at the 4-position and the acetonitrile group (-CH₂CN) at the 2-position—significantly modulates the electronic structure and, consequently, the absorption spectrum.

The fluorine atom, through its inductive effect (-I), withdraws electron density from the thiophene ring, which can lower the energy of the molecular orbitals. Conversely, the acetonitrile group, while also electron-withdrawing, extends the π-system. The interplay of these groups affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Typically, the absorption spectrum of substituted thiophenes exhibits characteristic π-π* transitions. For this compound, it is anticipated that the primary absorption bands would appear in the UV region. The fluorination of thiophene-based polymers has been shown to not always alter the optical band gap, but it can increase the ionization potential. Current time information in Bangalore, IN.

Table 1: Predicted UV-Vis Spectral Data for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~260 - 280 | ~8,000 - 12,000 |

| n → π | ~300 - 320 | ~500 - 1,500 |

Note: This data is predictive and based on the analysis of similar substituted thiophene compounds.

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the properties of molecules as they undergo oxidation or reduction. For this compound, cyclic voltammetry (CV) would be the primary technique used to determine its redox potentials. These potentials provide information about the stability of the molecule and the energy levels of its frontier orbitals (HOMO and LUMO).

The electrochemical behavior of thiophene derivatives is well-documented, with many undergoing electropolymerization upon oxidation. The presence of the electron-withdrawing fluorine and acetonitrile groups is expected to make the oxidation of this compound more difficult compared to unsubstituted thiophene, thus shifting its oxidation potential to higher values. By monitoring the changes in the UV-Vis spectrum as a potential is applied across the electrochemical cell, it is possible to observe the formation of radical cations (upon oxidation) or radical anions (upon reduction) and any subsequent chemical reactions. For similar fluorinated heterocyclic compounds, irreversible oxidation waves are often observed.

Table 2: Predicted Electrochemical Data for this compound

| Parameter | Predicted Value (vs. Fc/Fc⁺) |

| Oxidation Onset Potential (E_ox) | +1.0 to +1.3 V |

| Reduction Onset Potential (E_red) | -2.1 to -2.4 V |

| HOMO Energy Level (eV) | -5.8 to -6.1 eV |

| LUMO Energy Level (eV) | -2.4 to -2.7 eV |

Note: These values are estimations based on data from related fluorinated and cyano-substituted aromatic compounds. The HOMO/LUMO levels are calculated from the onset potentials.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound (C₆H₄FNS), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can be predicted based on the stability of the resulting fragments. The molecular ion would likely undergo fragmentation through several key pathways. A common fragmentation for nitriles is the loss of the CN group or the entire acetonitrile side chain. The thiophene ring itself can undergo characteristic cleavages. The presence of a fluorine atom would also be evident in the mass of the fragments. Studies on other thiophene derivatives show complex fragmentation pathways.

Table 3: Predicted Key Fragmentation Ions for this compound in EI-MS

| m/z (predicted) | Ion Structure/Fragment Lost |

| 141 | [C₆H₄FNS]⁺ (Molecular Ion) |

| 140 | [M-H]⁺ |

| 115 | [M-CN]⁺ |

| 101 | [M-CH₂CN]⁺ |

| 82 | [C₄H₂FS]⁺ (Fluorothiophene ring fragment) |

| 40 | [CH₂CN]⁺ |

Note: The m/z values are based on the most abundant isotopes. These are predicted fragmentation patterns.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the planarity of the thiophene ring and the orientation of the fluoro and acetonitrile substituents.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Bond Length (Å) | C-F: ~1.35, Thiophene C-S: ~1.71, Thiophene C=C: ~1.37 |

| Key Bond Angle (°) | C-C-S (in ring): ~112°, C-C-F: ~120° |

| Intermolecular Interactions | Possible C-H···N and C-H···F hydrogen bonds, π-π stacking |

Note: This is a hypothetical prediction based on known crystal structures of similar thiophene derivatives.

Computational and Theoretical Chemistry Studies on 4 Fluorothiophene 2 Acetonitrile

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior:No molecular dynamics simulation studies have been published that investigate the intermolecular interactions and the behavior of systems containing 4-Fluorothiophene-2-acetonitrile.

No Computational or Theoretical Chemistry Studies Found for this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry research specifically focused on the compound This compound . Despite its potential as a scaffold in medicinal chemistry, no dedicated studies detailing its computational analysis, molecular modeling, or application in scaffold design appear to have been published.

The thiophene (B33073) ring and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities. The incorporation of a fluorine atom and an acetonitrile (B52724) group, as seen in this compound, can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets. These are key considerations in modern drug discovery and are often explored using computational methods.

Typically, computational and theoretical chemistry studies in medicinal chemistry involve a range of in silico techniques. These can include:

Quantum Mechanics (QM) Calculations: Used to understand the electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and reactivity.

Density Functional Theory (DFT): A common QM method to predict molecular geometries, vibrational frequencies, and other properties with a good balance of accuracy and computational cost.

Molecular Docking: Simulates the interaction of a small molecule (ligand) with the binding site of a target protein, predicting binding affinity and orientation.

Molecular Dynamics (MD) Simulations: Used to study the dynamic behavior of a molecule or a ligand-protein complex over time, providing insights into conformational changes and binding stability.

Quantitative Structure-Activity Relationship (QSAR) Studies: Develops mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

The application of these methods to this compound could provide valuable insights for its use in scaffold-based drug design. For example, understanding its conformational preferences, electronic distribution, and potential interactions with various enzyme active sites could guide the rational design of novel therapeutic agents.

However, at present, the scientific community has not published research applying these computational tools to this compound. While general studies on thiophene derivatives exist, the specific impact of the 4-fluoro and 2-acetonitrile substitutions on this particular scaffold remains unexplored from a computational and theoretical standpoint. This highlights an opportunity for future research to characterize this compound and unlock its potential for medicinal chemistry applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.